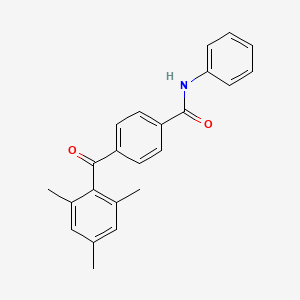

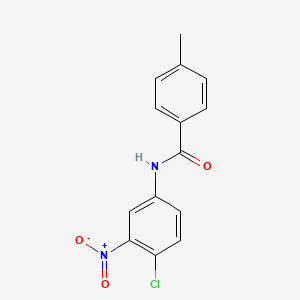

4-(mesitylcarbonyl)-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds closely related to 4-(mesitylcarbonyl)-N-phenylbenzamide, often involves acylation and catalytic hydrogenation processes. For instance, Mao Duo (2000) described a synthesis process for a similar benzamide compound through acylation followed by catalytic hydrogenation, achieving high yields and outlining optimal conditions for these reactions (Mao Duo, 2000).

Molecular Structure Analysis

Molecular structure and conformation play a crucial role in the activity and properties of benzamide compounds. N. Duke and P. W. Codding (1992) conducted X-ray diffraction and molecular mechanics calculations on a series of MES-active N-phenylbenzamides, revealing that the most active compounds adopt a consistent conformation facilitating hydrogen bonds to the carbonyl oxygen atom, a structural insight likely relevant to 4-(mesitylcarbonyl)-N-phenylbenzamide as well (N. Duke & P. W. Codding, 1992).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, underlining their versatile chemical properties. For example, Hidemasa Hikawa et al. (2012) developed a palladium-catalyzed domino reaction involving o-aminobenzamides and benzyl alcohols, showcasing the potential chemical reactivity and applications of benzamide derivatives in synthetic chemistry (Hidemasa Hikawa et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and crystalline structure, are crucial for their applications. Ozan Ünsalan et al. (2020) conducted FTIR, Raman, and DFT studies on benzothiazole derivatives, supported by differential scanning calorimetry to determine melting points and purities, techniques that are applicable to the physical property analysis of 4-(mesitylcarbonyl)-N-phenylbenzamide (Ozan Ünsalan et al., 2020).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity and interaction with other molecules, are significant for their functionality. The study by Caitlin F. Zipp et al. (2013) on N-phenylbenzamide-based compounds, which resulted in polymorphs upon recrystallization, provides insights into the intermolecular interactions and chemical properties that may be relevant to the study of 4-(mesitylcarbonyl)-N-phenylbenzamide (Caitlin F. Zipp et al., 2013).

Eigenschaften

IUPAC Name |

N-phenyl-4-(2,4,6-trimethylbenzoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-15-13-16(2)21(17(3)14-15)22(25)18-9-11-19(12-10-18)23(26)24-20-7-5-4-6-8-20/h4-14H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDUSCFHZIQGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967502 |

Source

|

| Record name | N-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide | |

CAS RN |

5301-74-6 |

Source

|

| Record name | N-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid](/img/structure/B5627605.png)

![9-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627609.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5627616.png)

![2-(dimethylamino)-2-(3-methylphenyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5627624.png)

![methyl 4-({[(trifluoroacetyl)amino]carbonyl}amino)benzoate](/img/structure/B5627629.png)

![7-phenyl-3-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5627630.png)

![methyl 5-[(3-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5627636.png)

![2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]-N-(2-phenylethyl)acetamide hydrochloride](/img/structure/B5627643.png)

![1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B5627651.png)

![1-{2-[1-(3,4-difluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5627676.png)